1-(2-Amino-6-ethoxyphenyl)propan-1-one
Description
1-(2-Amino-6-ethoxyphenyl)propan-1-one is an aromatic ketone with a phenyl ring substituted at positions 2 and 6 with amino (–NH₂) and ethoxy (–OCH₂CH₃) groups, respectively. The propan-1-one moiety (–COCH₂CH₃) extends from the phenyl ring, distinguishing it from simpler acetophenone derivatives.
Key structural features:
- Electron-donating ethoxy group: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.
- Propan-1-one chain: Increases steric bulk compared to ethanone analogs, affecting solubility and intermolecular interactions.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-amino-6-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-9(13)11-8(12)6-5-7-10(11)14-4-2/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
CBHVXUPEFOJUBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1OCC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-6-ethoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-6-ethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Amino-6-ethoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-6-ethoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance its lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares substituent variations, molecular formulas, and inferred properties of 1-(2-Amino-6-ethoxyphenyl)propan-1-one with analogs:
Key Observations :
- Electron-withdrawing vs. donating groups: The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone reduces electron density on the phenyl ring, making it less reactive toward electrophilic substitution compared to the ethoxy-substituted target compound .
- Bioactivity: 4-FMC’s methylamino group enables interactions with CNS targets, a feature absent in the target compound due to its unmodified amino group .
- Halogen effects : Bromo and chloro substituents in 1-(3-Bromo-4-chlorophenyl)propan-1-one increase molecular weight and may enhance stability via steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
